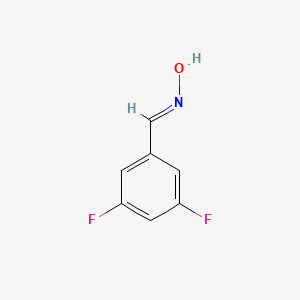

3,5-二氟苯甲醛肟

描述

“3,5-Difluorobenzaldehyde oxime” is a chemical compound with the IUPAC name 3,5-difluorobenzaldehyde oxime . It has a molecular weight of 157.12 and is typically in solid form .

Synthesis Analysis

Oximes, including 3,5-Difluorobenzaldehyde oxime, are usually synthesized in high yields. Amidoximes are typically prepared from the corresponding nitriles and hydroxylamine, while oximes are generated from the aldehydes/ketones and hydroxylamine .

Molecular Structure Analysis

The InChI code for 3,5-Difluorobenzaldehyde oxime is 1S/C7H5F2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-3H,4H2 . This indicates that the compound has a molecular structure consisting of 7 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, and 1 each of nitrogen and oxygen atoms.

Chemical Reactions Analysis

Oximes, including 3,5-Difluorobenzaldehyde oxime, have been found to exhibit reactivity towards photocatalysis and transition metals, making them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .

科学研究应用

Chemistry

3,5-Difluorobenzaldehyde oxime is a derivative of aldehydes and ketones, which are known for their high antimycobacterial activity . They are very useful intermediates in organic synthesis. For example, such compounds are widely used for nitrile oxides generation in the synthesis of isoxazoles and 2-isoxazolines .

Medicine

Oximes, including 3,5-Difluorobenzaldehyde oxime, have shown significant medicinal chemistry applications. They are renowned for their widespread applications as organophosphate (OP) antidotes . Common oxime-based reactivators or nerve antidotes include pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime, among which pralidoxime is the only FDA-approved drug .

Biology

In biology, 3,5-Difluorobenzaldehyde oxime could potentially be used in the study of bacterial infections. Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .

Industry

3,5-Difluorobenzaldehyde oxime, like other oximes, can be used in various industrial applications. They are often used in the synthesis of several pharmacological derivatives .

Material Science

In material science, 3,5-Difluorobenzaldehyde oxime could potentially be used in the development of new materials. However, more research is needed in this area to fully understand its potential applications .

Environmental Science

While specific applications of 3,5-Difluorobenzaldehyde oxime in environmental science are not well-documented, oximes in general are known to play a role in environmental chemistry due to their reactivity .

安全和危害

The safety data sheet for 3,5-Difluorobenzaldehyde oxime indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

Oximes, including 3,5-Difluorobenzaldehyde oxime, are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their unique properties make them strong candidates for divergent reactivity . Future directions in these areas could include further exploration of the innovative use of this powerful functional group, with a focus on N–O bond fragmentation and cycloadditions, along with applications including dynamic materials, energetic materials, and biocatalytic oxime reductions .

属性

IUPAC Name |

(NE)-N-[(3,5-difluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H/b10-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINQBDWXDZJNJQ-ONNFQVAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluorobenzaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

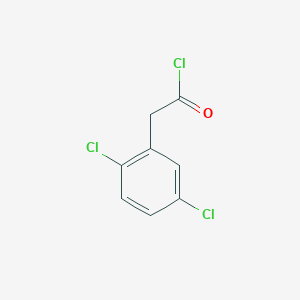

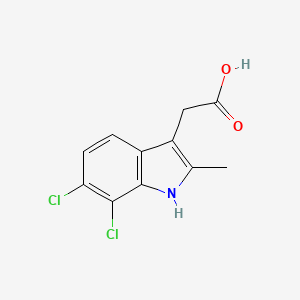

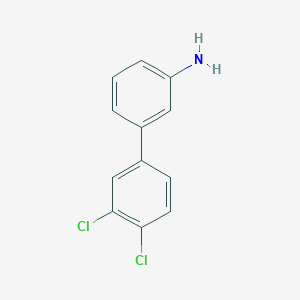

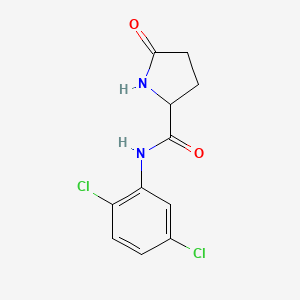

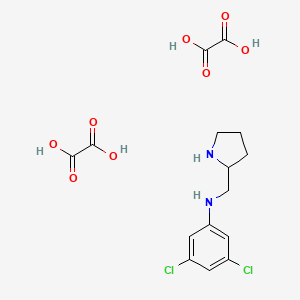

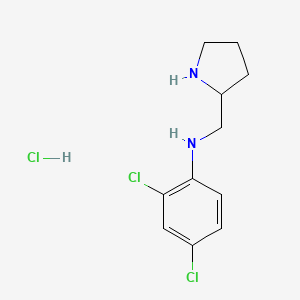

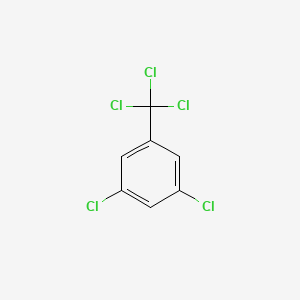

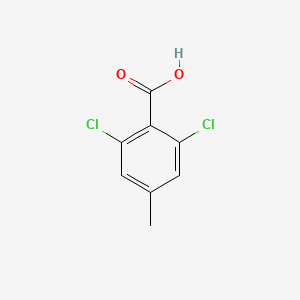

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B3025372.png)